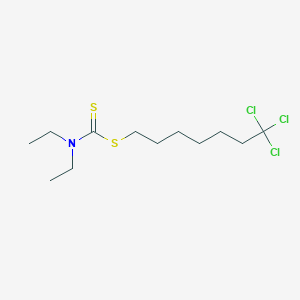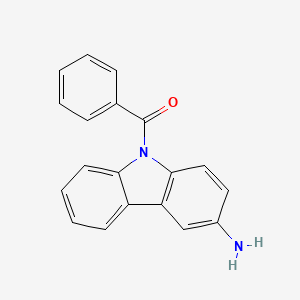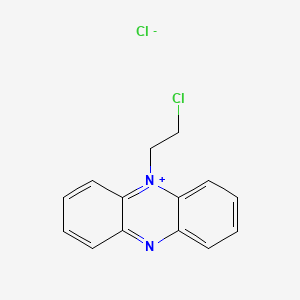
5-(2-Chloroethyl)phenazin-5-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloroethyl)phenazin-5-ium chloride is a chemical compound with the molecular formula C14H12Cl2N2. It is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazine derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties .
Métodos De Preparación
The synthesis of 5-(2-Chloroethyl)phenazin-5-ium chloride can be achieved through various methods. One common approach involves the condensation of 1,2-diaminobenzene with 2-chloroethylamine under acidic conditions, followed by oxidative cyclization to form the phenazine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
5-(2-Chloroethyl)phenazin-5-ium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phenazine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloroethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(2-Chloroethyl)phenazin-5-ium chloride has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other phenazine derivatives.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial resistance mechanisms.
Medicine: Its antitumor activity is of interest in cancer research.
Industry: The compound is used in the development of dyes and pigments due to its stable color properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Chloroethyl)phenazin-5-ium chloride involves its interaction with cellular components. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell death. In cancer research, it interferes with DNA replication and repair mechanisms, inducing apoptosis in tumor cells. The molecular targets and pathways involved include DNA, enzymes involved in replication, and membrane proteins .
Comparación Con Compuestos Similares
5-(2-Chloroethyl)phenazin-5-ium chloride can be compared with other phenazine derivatives such as:
Phenazine-1-carboxylic acid: Known for its potent antimicrobial activity.
Clofazimine: Used as an antituberculosis agent.
Pyocyanin: A natural phenazine with antimicrobial properties.
The uniqueness of this compound lies in its specific chloroethyl group, which imparts distinct chemical reactivity and biological activity compared to other phenazine derivatives .
Propiedades
Número CAS |
94496-06-7 |
|---|---|
Fórmula molecular |
C14H12Cl2N2 |
Peso molecular |
279.2 g/mol |
Nombre IUPAC |
5-(2-chloroethyl)phenazin-5-ium;chloride |
InChI |
InChI=1S/C14H12ClN2.ClH/c15-9-10-17-13-7-3-1-5-11(13)16-12-6-2-4-8-14(12)17;/h1-8H,9-10H2;1H/q+1;/p-1 |
Clave InChI |
JQTKHHGANPPYRK-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)N=C3C=CC=CC3=[N+]2CCCl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


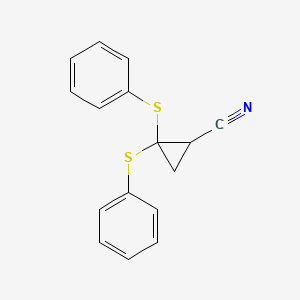
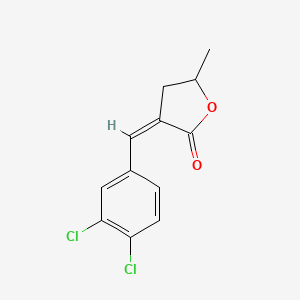
![S-Decyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351472.png)
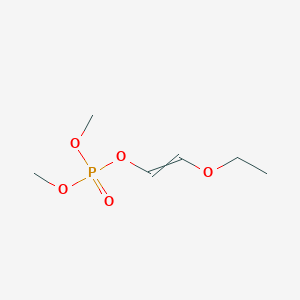
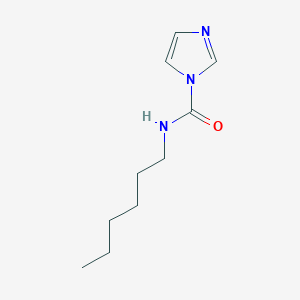

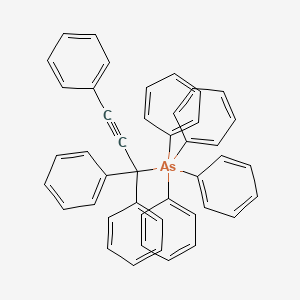
![6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14351526.png)
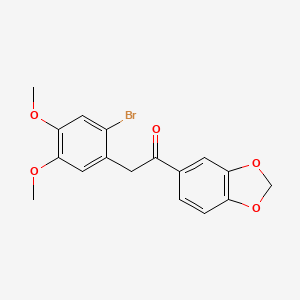
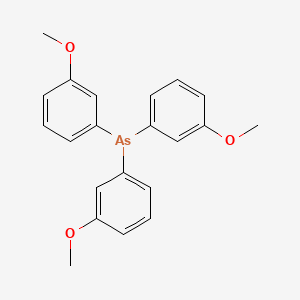
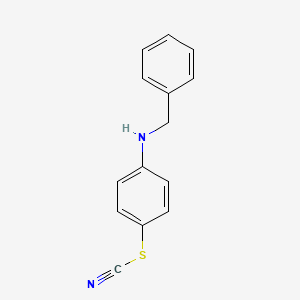
![2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide](/img/structure/B14351550.png)
